molecular formula C17H19N3O B3855338 N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 65413-31-2

N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3855338
CAS No.: 65413-31-2
M. Wt: 281.35 g/mol
InChI Key: JINZAUYKJDVFQC-YBFXNURJSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 4-tert-butylbenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve pyridine-3-carbohydrazide in ethanol or methanol.
  • Add 4-tert-butylbenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol or methanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general principles of large-scale synthesis of Schiff bases can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carboxylic acid.

    Reduction: Formation of N’-[(4-tert-butylphenyl)methyl]pyridine-3-carbohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors, catalysts, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions through coordination with the nitrogen atoms in the pyridine and hydrazone groups. This coordination can influence the electronic distribution in the metal center, affecting its reactivity and interactions with other molecules. The compound’s biological activity is often attributed to its ability to interact with enzymes and other proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-8-6-13(7-9-15)11-19-20-16(21)14-5-4-10-18-12-14/h4-12H,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINZAUYKJDVFQC-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416424
Record name NSC338546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65413-31-2
Record name NSC338546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC338546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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